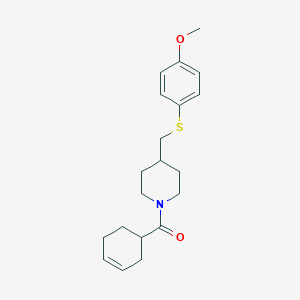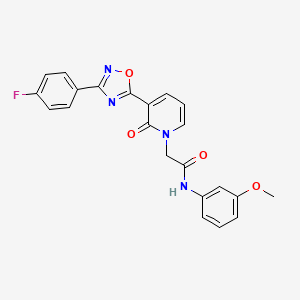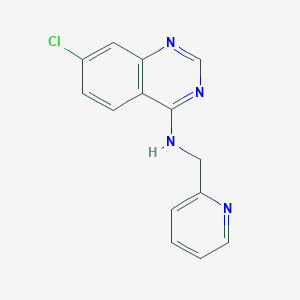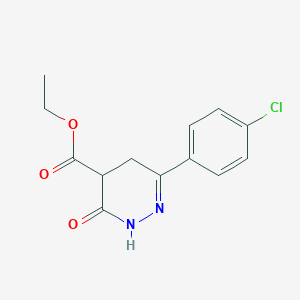
Cyclohex-3-en-1-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohex-3-en-1-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H27NO2S and its molecular weight is 345.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Cyclohex-3-en-1-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is involved in complex synthetic routes leading to various organic compounds with potential biological activities. One notable application is in the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through a series of reactions involving Ugi adducts, showcasing its role in creating novel pseudopeptidic [1,2,4]triazines composed of two different amino acids (M. Sañudo et al., 2006). This synthesis pathway highlights the chemical versatility and the potential for generating compounds with unique biological activities.
Catalytic and Synthetic Applications
The compound's structural motif, particularly the cyclohexenone unit, is crucial in reactions catalyzed by various metal complexes. For instance, methanol can act as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes, with cyclohexanone derivatives being key substrates. Such processes emphasize the importance of cyclohexenone units in developing efficient catalytic systems for reducing ketones to alcohols, underpinning the role of such compounds in advancing synthetic methodologies (T. Smith & P. Maitlis, 1985).
Development of Novel Organic Compounds
The research on this compound and related structures contributes significantly to the development of new organic molecules. Such efforts include the synthesis of antitubercular agents, where derivatives are evaluated for their activity against Mycobacterium tuberculosis. These studies illustrate the compound's foundational role in medicinal chemistry, enabling the discovery of potentially therapeutic agents with specific biological activities (S. S. Bisht et al., 2010).
Photocycloaddition and Stereochemical Studies
Additionally, the cyclohexenone framework is instrumental in photocycloaddition reactions and stereochemical investigations. The behavior of cyclohexenone derivatives under various conditions sheds light on steric and electronic effects influencing reaction outcomes. Such studies are pivotal for understanding molecular interactions and reaction mechanisms, furthering the development of synthetic strategies for creating structurally complex and stereochemically defined organic compounds (H. Barentsen et al., 1995).
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2S/c1-23-18-7-9-19(10-8-18)24-15-16-11-13-21(14-12-16)20(22)17-5-3-2-4-6-17/h2-3,7-10,16-17H,4-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWAJRVCKZQQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-methoxyethyl)-3,4,9-trimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2857874.png)
![6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2857875.png)
![3-(2-bromophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2857876.png)

![N-(5-chloro-2-methoxyphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2857879.png)
![6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid](/img/structure/B2857881.png)

![1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2857883.png)
![2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide](/img/structure/B2857885.png)
![10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2857887.png)
![2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride](/img/structure/B2857889.png)
![methyl 3-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2857891.png)


